molecular formula C20H32O4 B593197 PGF2alpha-1,9-lactone CAS No. 55314-48-2

PGF2alpha-1,9-lactone

Cat. No.: B593197
CAS No.: 55314-48-2
M. Wt: 336.5
InChI Key: ZVWMOTMHZYWJPF-WTKFZEAQSA-N
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Description

PGF2alpha-1,9-lactone is a prostaglandin derivative with the chemical formula C20H32O4. It is a lipid-soluble internal ester of prostaglandin F2alpha, known for its resistance to hydrolysis by human plasma esterases . This compound is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.

Scientific Research Applications

PGF2alpha-1,9-lactone has a wide range of scientific research applications, including:

Future Directions

The synthesis of PGF2alpha-1,9-lactone and its analogues has the potential to make existing prostaglandin-based drugs more affordable . It also facilitates the rapid exploration of related chemical structures around the ubiquitous five-membered ring motif, such as potentially therapeutic prostaglandin analogues .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

PGF2alpha-1,9-lactone plays a significant role in biochemical reactions, particularly those involving lipid mediators. It interacts with enzymes such as cyclooxygenase (COX) and peroxidase, which are involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, this compound interacts with specific G protein-coupled receptors (GPCRs) on cell surfaces, influencing various signaling pathways . These interactions are crucial for mediating the compound’s effects on cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cardiomyocytes, this compound promotes the expression of genes such as c-fos, atrial natriuretic factor, and alpha-skeletal actin, leading to cardiac myocyte hypertrophy . Additionally, it affects mitochondrial dynamics and mitophagy in the bovine corpus luteum, highlighting its role in reproductive physiology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. Through its interaction with the FP receptor, this compound activates signaling pathways such as the phospholipase C-intracellular calcium-PKC pathway . This activation leads to downstream effects, including the modulation of gene expression and enzyme activity. Additionally, this compound influences mitochondrial fission proteins, such as DRP1 and MFF, through the activation of protein kinases like AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, in vitro studies on luteal cells have demonstrated that this compound can activate mitophagy machinery within a few hours of exposure . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has indicated that both local and systemic administration of this compound can influence gene expression related to cell death pathways in the corpus luteum . At higher doses, the compound may induce apoptosis or necroptosis, while lower doses may have luteoprotective effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential adverse effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to prostaglandin biosynthesis. It interacts with enzymes such as cyclooxygenase and peroxidase, which convert arachidonic acid to prostaglandin intermediates . These interactions are essential for the compound’s role in regulating various physiological processes, including inflammation and reproductive functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation in different cellular compartments . For instance, this compound may be transported to mitochondria, where it can modulate mitochondrial dynamics and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is known to localize in mitochondria, where it influences mitochondrial fission and mitophagy . Additionally, its interaction with specific receptors and enzymes can direct it to other cellular compartments, affecting various biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PGF2alpha-1,9-lactone involves the use of lactones in key steps to build the final molecule. The Corey procedure is one of the most efficient methods for synthesizing prostaglandins, utilizing δ-lactone and γ-lactone intermediates with stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The synthesis typically involves stereo-controlled and catalyzed enantioselective reactions, as well as chemical or enzymatic resolution of the compounds at different steps of the sequence.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: PGF2alpha-1,9-lactone undergoes various chemical reactions, including:

    Oxidation: Conversion to other prostaglandin derivatives.

    Reduction: Formation of reduced prostaglandin analogs.

    Substitution: Introduction of different functional groups to modify its biological activity.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents like halogens or organometallic compounds under controlled conditions.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified biological activities, which are useful in different therapeutic applications.

Comparison with Similar Compounds

    Prostaglandin F2alpha (PGF2alpha): The parent compound of PGF2alpha-1,9-lactone, known for its role in reproductive health and inflammation.

    Prostaglandin E2 (PGE2): Another prostaglandin with diverse physiological effects, including inflammation and fever regulation.

    Prostaglandin D2 (PGD2): Involved in allergic responses and sleep regulation.

Uniqueness of this compound: this compound is unique due to its resistance to hydrolysis by human plasma esterases, making it more stable and potentially more effective in certain therapeutic applications .

Properties

IUPAC Name

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWMOTMHZYWJPF-WTKFZEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025562
Record name Prostaglandin F2alpha 1,9-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55314-48-2
Record name Prostaglandin F2alpha 1,9-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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